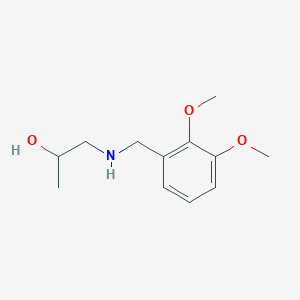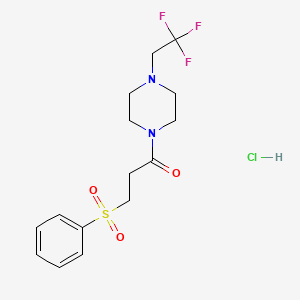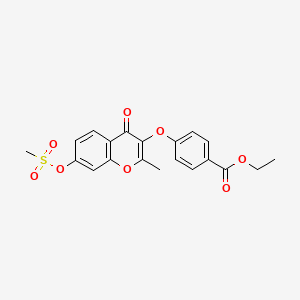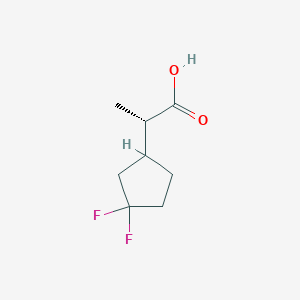
2-(1-methyl-1H-indol-3-yl)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-methyl-1H-indol-3-yl)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide, also known as MPAA, is a chemical compound that has been of interest to the scientific community due to its potential applications in the field of neuroscience. MPAA is a synthetic compound that was first synthesized in 2010 by a team of researchers led by Dr. John A. Ellman at the California Institute of Technology. Since then, MPAA has been the subject of numerous scientific studies aimed at understanding its mechanism of action and potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Synthesis Techniques : The compound has been involved in various synthesis techniques, such as the cyclocondensation of N′-substituted benzylidene-2-(3′-substituted phenyl-spiro[3H-indole-3,2′-thiazolidine]-2,4-(1H)-dione-1-yl)acetohydrazide with thiolactic acid (Saxena et al., 2011).
Biological Activities
- Antioxidant Properties : The compound has been studied for its antioxidant properties, showing considerable activity in methods like ferric reducing antioxidant power (FRAP) and 1,1-diphenyl-2-picrylhydrazyl (DPPH) (Gopi & Dhanaraju, 2020).
- Antimicrobial and Antioxidant Agents : Certain derivatives of the compound have been synthesized and showed potent antimicrobial activity against various bacteria and fungi, as well as good antioxidant activity (Naraboli & Biradar, 2017).
Pharmaceutical Applications
- Antiallergic Agents : Derivatives of the compound have been prepared as novel antiallergic compounds, with some showing significant potency in antiallergic activity tests (Menciu et al., 1999).
- Anti-Inflammatory Drug Design : The compound's derivative has been used in the design of anti-inflammatory drugs, with in silico modeling targeting the cyclooxygenase COX-1 and 2 domains (Al-Ostoot et al., 2020).
Miscellaneous Applications
- Carcinogen Model Studies : The compound has been used in the synthesis of a food-derived carcinogen model, contributing to studies in the field of toxicology (Rajagopal et al., 2003).
- Novel Synthetic Methods : The compound has been involved in developing new synthetic approaches for other medically significant compounds (Rádl et al., 2008).
Eigenschaften
IUPAC Name |
2-(1-methylindol-3-yl)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O/c1-24-16-17(20-11-5-6-12-21(20)24)14-22(26)23-15-19-10-7-13-25(19)18-8-3-2-4-9-18/h2-6,8-9,11-12,16,19H,7,10,13-15H2,1H3,(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXRHXUDXIALHKT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)NCC3CCCN3C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-methyl-1H-indol-3-yl)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Spiro[adamantane-2,3'-indole]-2'-amine hydrochloride](/img/structure/B2370246.png)

![N-(4-acetamidophenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2370249.png)
![N-1,3-benzodioxol-5-yl-1-[(3-chlorobenzyl)oxy]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2370251.png)



![5-[(dipropylamino)methyl]-1-ethyl-1H-pyrazol-3-amine](/img/structure/B2370257.png)
![3-(1-(2-(1H-pyrrol-1-yl)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2370258.png)


![5-chloro-N-(2-(dimethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2370263.png)
